2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride
Description
Properties
IUPAC Name |
2-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N.ClH/c1-10(2,15)7-8-3-5-9(6-4-8)11(12,13)14;/h3-6H,7,15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRUMJVHROEIQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910625 | |
| Record name | 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1081-78-3 | |
| Record name | Benzeneethanamine, alpha,alpha-dimethyl-4-(trifluoromethyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001081783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diazonium Salt Formation and Coupling Reactions
A foundational approach involves the synthesis of intermediate diazonium salts. In one patented method, 3-(trifluoromethyl)aniline undergoes diazotization with sodium nitrite (NaNO₂) and concentrated hydrochloric acid (HCl) at 0–5°C to form 3-(trifluoromethyl)diazonium chloride. This intermediate is subsequently coupled with prop-1-en-2-yl acetate in the presence of sodium acetate and copper(I) chloride (CuCl) in methanol, yielding a substituted acetophenone derivative. Key conditions include:
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Temperature : 60–65°C for coupling.
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Catalyst : CuCl (0.5–1.5 mol%).
This step achieves >85% conversion efficiency, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Reductive Amination for Amine Formation
The acetophenone intermediate undergoes reductive amination with ethylamine hydrochloride. In a representative protocol, the ketone is condensed with ethylamine hydrochloride in methanol under basic conditions (NaOH), followed by hydrogenation using palladium on carbon (Pd/C) under H₂ gas. Acidification with isopropyl alcohol-HCl precipitates the crude hydrochloride salt. Critical parameters include:
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Reduction Catalyst : 5–10 wt% Pd/C.
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Hydrogen Pressure : 1–3 atm.
Crystallization and Polymorph Control
Solvent-Mediated Polymorph Isolation
The hydrochloride salt is purified via solvent-mediated crystallization. A mixture of ethyl acetate and water (3:1 v/v) is heated to 65–75°C to dissolve the crude product, followed by hot filtration and gradual cooling to 10–20°C. This yields Form-M polymorph with defined particle size distributions:
| Particle Size Metric | Value (µm) |
|---|---|
| D(0.9) | <25 |
| D(10) | <4 |
| D(50) | <9 |
This polymorph exhibits superior stability and dissolution kinetics compared to earlier forms.
Alternative Crystallization Techniques
Fractional distillation and column chromatography are employed for intermediate purification, reducing byproduct contamination. For example, n-heptane washes effectively remove unreacted diazonium salts.
Comparative Analysis of Reducing Agents
Hydrogenation vs. Borohydride Reduction
While Pd/C-mediated hydrogenation dominates industrial workflows, sodium borohydride (NaBH₄) in acetic acid offers a laboratory-scale alternative. A fluoxetine synthesis patent demonstrates NaBH₄ reduction of α,β-unsaturated ketones to secondary amines at 5–15°C, achieving 65–70% yields. However, this method requires stoichiometric acetic acid and meticulous pH control.
Four-Step Industrial Synthesis
A Chinese patent (CN105085278A) outlines a four-step route with a 50% overall yield, surpassing earlier methods (15%):
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Nitration : Introducing nitro groups to the phenyl ring.
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Reduction : Catalytic hydrogenation to aniline derivatives.
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Alkylation : Methylation using dimethyl sulfate.
This method avoids cyanide reagents, enhancing operational safety.
Process Optimization and Yield Enhancements
Temperature and Solvent Effects
Catalytic Innovations
Copper(I) chloride in coupling reactions reduces reaction times by 40% compared to non-catalytic methods. Similarly, Pd/C recyclability (up to 5 cycles) lowers production costs.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, converting the compound into different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Various amine derivatives.
Substitution: Compounds with substituted trifluoromethyl groups.
Scientific Research Applications
2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its biological activity, including potential effects on neurotransmitter systems.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride
- CAS No.: 1200-27-7
- Molecular Formula : C₁₀H₁₅ClFN
- Molecular Weight : 203.69 g/mol
- Key Differences : Replaces the trifluoromethyl group with a fluorine atom. This reduces molecular weight and alters electronic properties (electron-withdrawing effect of fluorine is weaker than CF₃). Pharmacologically, fluorophenyl derivatives often exhibit reduced metabolic stability compared to trifluoromethyl analogs .
N-Ethyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine Hydrochloride
- CAS No.: 54779-55-4
- Molecular Formula : C₁₂H₁₆ClF₃N
- Molecular Weight : 267.72 g/mol
- Key Differences: Substitutes the methyl group on the amine with an ethyl group. This compound is identified as a Fenfluramine impurity, suggesting structural similarities to appetite suppressants .
Positional Isomerism and Backbone Modifications
1-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride
- CAS No.: 1803588-71-7
- Molecular Formula : C₁₀H₁₅ClFN
- Molecular Weight : 203.69 g/mol
- Key Differences: The amine group is located at the C1 position (primary amine) instead of C2 (tertiary amine).
2-(4-(Trifluoromethyl)phenoxy)propan-1-amine Hydrochloride
- CAS No.: 1260651-23-7
- Molecular Formula: C₁₀H₁₃ClF₃NO
- Molecular Weight : 255.66 g/mol
- Key Differences: Incorporates an ether linkage (phenoxy group) between the aromatic ring and the amine. This introduces polarity, which may reduce lipophilicity and alter pharmacokinetic properties such as absorption and distribution .
Heterocyclic Analog
2-[4-(Trifluoromethyl)pyrimidin-2-yl]propan-2-amine Hydrochloride
- CAS No.: 2241142-04-9
- Molecular Formula : C₈H₁₁ClF₃N₃
- Molecular Weight : 241.64 g/mol
- Key Differences: Replaces the phenyl ring with a pyrimidinyl heterocycle. Such modifications are often explored in kinase inhibitor drug design .
Comparative Data Table
Biological Activity
2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride, commonly referred to as TFMPP, is a synthetic compound belonging to the phenethylamine class. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential applications in various fields.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₅ClF₃N
- Molecular Weight : 253.69 g/mol
- CAS Number : 1081-78-3
The compound features a trifluoromethyl group attached to a phenyl ring, which significantly influences its biological activity and interaction with various targets in the body .
Target Interaction
TFMPP primarily acts on the serotonin reuptake transporter (SERT) . Its mechanism involves:
- Blocking SERT : By inhibiting the reuptake of serotonin, TFMPP increases serotonin levels in the synaptic cleft, enhancing serotonergic transmission .
Biochemical Pathways
The compound predominantly affects the serotonergic pathway , which plays a crucial role in mood regulation, anxiety, and various neurological disorders. The elevation of serotonin levels can lead to mood enhancement and anxiolytic effects.
Neuropharmacology
Research indicates that TFMPP exhibits psychoactive properties similar to other serotonergic agents. The compound has been investigated for its potential therapeutic applications in treating conditions such as:
- Depression
- Anxiety Disorders
In animal studies, TFMPP administration resulted in increased locomotor activity and altered behavioral responses, suggesting its influence on central nervous system (CNS) activity .
Case Studies and Experimental Findings
A study examining the effects of TFMPP on serotonergic systems demonstrated significant alterations in behavior when administered to rodent models. Key findings included:
- Increased exploratory behavior in open-field tests.
- Anxiolytic-like effects observed in elevated plus-maze tests.
These behavioral changes correlate with enhanced serotonergic activity due to SERT inhibition .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| TFMPP | TFMPP Structure | Serotonin reuptake inhibitor |
| 2-Methyl-1-[4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride | Similar Compound Structure | Lower affinity for SERT |
| 2-Methyl-1-[4-(trifluoromethyl)phenyl]butan-2-amine hydrochloride | Another Compound Structure | Similar activity profile |
TFMPP is distinguished by its unique trifluoromethyl substitution, enhancing its binding affinity to SERT compared to structurally similar compounds .
Applications in Research and Industry
TFMPP's unique properties make it valuable in several research domains:
- Pharmaceutical Development : Investigated as a potential candidate for antidepressant therapies due to its serotonergic modulation.
- Neuroscience Research : Utilized in studies exploring serotonin's role in mood regulation and anxiety.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution using 4-(trifluoromethyl)benzaldehyde and methylamine precursors. A patent example (EP 4 374 877 A2) describes multi-step protocols where analogous trifluoromethylphenyl amines are used as intermediates. Key steps include coupling reactions under inert atmospheres (e.g., nitrogen) and purification via column chromatography with gradients of ethyl acetate/hexane . Optimization involves adjusting reaction temperature (40–80°C), solvent polarity (e.g., dichloromethane or THF), and catalyst loading (e.g., palladium for cross-coupling). LCMS and HPLC (e.g., retention time ~0.88 minutes) are critical for monitoring intermediate purity .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of:
- LCMS : To confirm molecular weight (e.g., m/z 531 [M-H]⁻ observed in related trifluoromethylphenyl compounds) .
- HPLC : Retention time consistency (e.g., 0.88 minutes under SQD-FA05 conditions) and peak symmetry assess purity (>95%) .
- NMR : ¹H/¹³C NMR to verify the trifluoromethyl group (δ ~110–120 ppm in ¹⁹F NMR) and amine hydrochloride protonation (broad singlet at δ ~8–10 ppm in ¹H NMR).
- Elemental Analysis : Validate stoichiometry (C, H, N, Cl, F) against theoretical values .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : The hydrochloride salt enhances stability by reducing hygroscopicity. Store in airtight containers at 2–8°C, protected from light. Stability studies in analogous compounds (e.g., 2-(2,3-difluorophenyl)ethan-1-amine hydrochloride) show degradation <5% over 12 months under these conditions. Monitor via periodic HPLC to detect amine oxidation or hydrolysis byproducts .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound, particularly its receptor-binding affinity?
- Methodological Answer :
- In vitro assays : Use radioligand binding assays (e.g., with ³H-labeled ligands) to screen for affinity at serotonin/dopamine transporters, leveraging structural similarities to fluoxetine derivatives .
- Enzyme inhibition : Test inhibition of monoamine oxidases (MAO-A/B) via fluorometric assays measuring kynuramine conversion .
- Cellular models : Assess cytotoxicity (MTT assay) and functional activity (cAMP modulation) in neuronal cell lines (e.g., SH-SY5Y) .
Q. What strategies resolve contradictions in pharmacological data, such as conflicting IC₅₀ values across studies?
- Methodological Answer :
- Standardize assay conditions : Control pH (7.4), temperature (37°C), and buffer composition (e.g., HEPES vs. PBS).
- Validate reference compounds : Include positive controls (e.g., fluoxetine for serotonin reuptake inhibition) to calibrate inter-lab variability .
- Meta-analysis : Use computational tools (e.g., Prism) to aggregate data and identify outliers due to solvent effects (DMSO vs. ethanol) .
Q. How can in vivo pharmacokinetic studies be designed to evaluate this compound’s bioavailability?
- Methodological Answer :
- Dosing : Administer intravenously (IV) and orally (PO) in rodent models (e.g., Sprague-Dawley rats) at 10 mg/kg.
- Sampling : Collect plasma at intervals (0.5–24 hours) and quantify via LC-MS/MS using deuterated internal standards.
- Parameters : Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability (F) using non-compartmental analysis (Phoenix WinNonlin) .
Methodological Challenges & Solutions
Q. What are common pitfalls in synthesizing this compound, and how can they be mitigated?
- Answer :
- Low yield in coupling steps : Optimize catalyst (e.g., Pd(OAc)₂ vs. PdCl₂) and ligand (XPhos) ratios .
- Byproduct formation : Use scavenger resins (e.g., QuadraPure™) to remove excess reagents.
- Hydrolysis of trifluoromethyl group : Avoid aqueous workup at high pH; instead, use anhydrous Na₂SO₄ for drying .
Q. How can computational modeling aid in predicting this compound’s metabolic pathways?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
